molecular formula C14H21ClN2O4S B8772520 N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE

N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE

Cat. No. B8772520
M. Wt: 348.8 g/mol
InChI Key: QWWROXMUIPPNDK-UHFFFAOYSA-N
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Patent
US04950764

Procedure details

150 g of sodium hydroxide was dissolved in 200 ml of water, and the solution was cooled. To this solution was added 600 ml of dibutylamine, and the solution was cooled to 0° C. A solution of 954 g of 3-nitro-4-chlorobenzenesulfonyl chloride in 950 ml of acetonitrile was dropwise added thereto under vigorous stirring while keeping the solution temperature at not higher than 10° C. After completion of the dropwise addition, the reaction mixture was stirred for 1 hour at 10° C., and the crystals which precipitated were collected by filtration, washed wellwith a dilute hydrochloric acid aqueous solution (1N), and dried.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
954 g
Type
reactant
Reaction Step Three
Quantity
950 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([NH:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6].[N+:12]([C:15]1[CH:16]=[C:17]([S:22](Cl)(=[O:24])=[O:23])[CH:18]=[CH:19][C:20]=1[Cl:21])([O-:14])=[O:13]>O.C(#N)C>[CH2:3]([N:7]([CH2:8][CH2:9][CH2:10][CH3:11])[S:22]([C:17]1[CH:18]=[CH:19][C:20]([Cl:21])=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=1)(=[O:23])=[O:24])[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
954 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Cl)S(=O)(=O)Cl
Name
Quantity
950 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CUSTOM
Type
CUSTOM
Details
higher than 10° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour at 10° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed wellwith a dilute hydrochloric acid aqueous solution (1N)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(CCC)N(S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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